5-Bromo-2-chlorophenylboronic acid
Overview
Description
5-Bromo-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenylboronic acid typically involves the borylation of 5-bromo-2-chlorophenyl halides. One common method is the reaction of 5-bromo-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves bromination, chlorination, and subsequent borylation steps. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride can reduce the boronic acid group to a borane derivative.
Major Products: The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, boronate esters in oxidation reactions, and borane derivatives in reduction reactions .
Scientific Research Applications
5-Bromo-2-chlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-Bromo-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic acid and an aryl halide . The molecular targets and pathways involved include the palladium catalyst and the base, which help in the activation and stabilization of the reaction intermediates .
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the bromine substituent.
2-Bromophenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Bromo-2-chlorophenylboronic acid: Similar structure with different substitution pattern.
Uniqueness: 5-Bromo-2-chlorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGPRLLWXXECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284035 | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-50-3 | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774608-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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